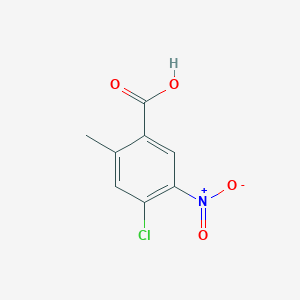

4-Chloro-2-methyl-5-nitrobenzoic acid

Description

The exact mass of the compound 4-Chloro-2-methyl-5-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-methyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-6(9)7(10(13)14)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNSDWSYFJIEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445733 | |

| Record name | 4-Chloro-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476660-41-0 | |

| Record name | 4-Chloro-2-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-methyl-5-nitrobenzoic acid, a key chemical intermediate. As a substituted aromatic carboxylic acid, its unique structural features—a chlorine atom, a methyl group, and a nitro group—confer specific reactivity, making it a valuable building block in the synthesis of complex organic molecules. This document will delve into its chemical properties, a detailed proposed synthesis protocol, its applications in medicinal chemistry, analytical methodologies for its characterization, and essential safety and handling information. The insights provided herein are aimed at empowering researchers to effectively utilize this compound in their discovery and development endeavors.

Core Compound Profile

4-Chloro-2-methyl-5-nitrobenzoic acid is a poly-functionalized aromatic compound with the Chemical Abstracts Service (CAS) registry number 476660-41-0 .[1] Its molecular structure is foundational to its chemical behavior and synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The properties of 4-Chloro-2-methyl-5-nitrobenzoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 476660-41-0 | PubChem[1] |

| Molecular Formula | C₈H₆ClNO₄ | PubChem[1] |

| Molecular Weight | 215.59 g/mol | PubChem[1] |

| IUPAC Name | 4-chloro-2-methyl-5-nitrobenzoic acid | Sigma-Aldrich[2] |

| Appearance | Off-white to pale yellow crystalline powder (typical for similar compounds) | N/A |

| Purity | Typically ≥98% | Sigma-Aldrich[2] |

Structural Attributes and Reactivity

The reactivity of 4-Chloro-2-methyl-5-nitrobenzoic acid is dictated by the interplay of its functional groups on the benzene ring. The carboxylic acid group is a versatile handle for amide bond formation, esterification, or reduction. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can be a precursor to an amino group upon reduction. The chloro and methyl groups further influence the electronic environment and steric accessibility of the ring.

Synthesis and Mechanism

Proposed Synthetic Workflow

The logical approach to introduce the nitro group at the 5-position is through electrophilic aromatic substitution, specifically nitration. The directing effects of the substituents on the starting material, 4-chloro-2-methylbenzoic acid, are key to the regioselectivity of this reaction. The methyl group is an ortho-, para-director, while the carboxylic acid and chloro groups are meta-directors (relative to themselves). The cumulative effect of these groups favors the nitration at the position para to the methyl group and meta to the carboxylic acid and chloro groups, which is the desired 5-position.

Caption: Proposed synthesis workflow for 4-Chloro-2-methyl-5-nitrobenzoic acid.

Detailed Experimental Protocol

This protocol is a representative, field-proven methodology for the nitration of an activated aromatic ring and should be adapted and optimized based on laboratory-specific conditions and in-process monitoring.

Materials and Reagents:

-

4-Chloro-2-methylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-chloro-2-methylbenzoic acid to a pre-cooled (0-5 °C) amount of concentrated sulfuric acid. Stir the mixture until the starting material is completely dissolved.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the starting material from the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained between 0 and 10 °C. The rate of addition should be controlled to prevent a sudden rise in temperature.

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Product Isolation: The solid precipitate formed is the crude product. Isolate the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-Chloro-2-methyl-5-nitrobenzoic acid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Applications in Drug Discovery and Development

4-Chloro-2-methyl-5-nitrobenzoic acid is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its utility stems from the ability to selectively modify its functional groups.

-

Scaffold for Heterocyclic Synthesis: The presence of multiple reactive sites allows for its use in the construction of various heterocyclic scaffolds, which are prevalent in many drug classes.

-

Amide Library Generation: The carboxylic acid moiety can be readily converted to an amide by coupling with a diverse range of amines, enabling the rapid generation of compound libraries for screening.

-

Amino Group Introduction: The nitro group can be reduced to an amine, which can then be further functionalized. This is a common strategy in the synthesis of many pharmaceutical compounds. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been explored for their potential as antibacterial agents.[3]

Caption: Synthetic utility of 4-Chloro-2-methyl-5-nitrobenzoic acid in generating diverse derivatives.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity and purity of 4-Chloro-2-methyl-5-nitrobenzoic acid and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of non-volatile and thermally labile compounds like 4-Chloro-2-methyl-5-nitrobenzoic acid. A reversed-phase method is typically employed.

Representative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid), in a gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is often necessary to improve chromatographic performance and prevent thermal degradation.

Representative GC-MS Method Parameters (after derivatization):

| Parameter | Condition |

| Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split or splitless |

| Temperature Program | An initial oven temperature held for a few minutes, followed by a ramp to a final temperature. |

| MS Detector | Electron Ionization (EI) with a scan range appropriate for the mass of the derivatized analyte. |

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-Chloro-2-methyl-5-nitrobenzoic acid. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, data for structurally similar compounds such as 4-chloro-2-nitrobenzoic acid and methyl-5-chloro-2-nitrobenzoate can provide guidance.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Seek immediate medical attention.

-

Conclusion

4-Chloro-2-methyl-5-nitrobenzoic acid is a valuable and versatile chemical intermediate for researchers in organic synthesis and drug development. Its poly-functionalized structure allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of novel compounds with potential biological activity. This guide has provided a comprehensive overview of its properties, a proposed synthesis protocol, its applications, analytical methods, and safety considerations to facilitate its effective and safe use in the laboratory.

References

-

PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

Sources

chemical structure of 4-Chloro-2-methyl-5-nitrobenzoic acid

[1]

Reactivity Profile: The "Warhead" Strategy

In medicinal chemistry, this molecule is rarely the final product.[1] It is a "branching point" intermediate.[1]

A. Nucleophilic Aromatic Substitution (S Ar)

Due to the activation described in Section 2, the chlorine atom can be displaced by amines, thiols, or alkoxides.[1]

-

Protocol: Reaction with primary amines (R-NH

) typically proceeds in polar aprotic solvents (DMF, DMSO) or alcohols with a base (K -

Utility: This introduces the "left-hand side" diversity of the drug molecule early in the synthesis.

B. Nitro Reduction

The nitro group can be reduced to an aniline (-NH

-

Self-Validating Step: The disappearance of the distinct nitro peaks in IR (~1530 cm

, ~1350 cm -

Cyclization Potential: Once reduced to the amine, the molecule can undergo intramolecular cyclization with the adjacent acid (or acid chloride) to form quinazolinones or benzimidazoles , which are privileged pharmacophores in kinase inhibitors.[1]

C. Acid Derivatization

The carboxylic acid can be converted to an acid chloride (SOCl

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectroscopic markers.

| Method | Key Feature | Expected Signal / Shift |

| Aromatic Protons | Two singlets (para-relationship).[1] H3 (~8.0 ppm) and H6 (~7.5 ppm).[1] Note: The lack of coupling confirms the 1,2,4,5-substitution pattern.[1] | |

| Methyl Group | Singlet at ~2.4–2.6 ppm.[1] | |

| IR | Nitro Group | Strong bands at ~1530 cm |

| IR | Carbonyl (C=O) | Broad, strong band at 1680–1710 cm |

| MS | Isotope Pattern | Distinct Chlorine pattern: M and M+2 peaks in a 3:1 ratio.[1] |

Handling & Safety (GHS Standards)

-

Hazards: Skin irritant (H315), Serious eye irritation (H319).[1]

-

Storage: Keep in a dry, cool place. The nitro group adds thermal sensitivity; avoid high heat (>200°C) or shock, although the carboxylic acid moiety provides some stabilization compared to nitro-toluene precursors.[1]

-

Solubility: Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in water (unless pH > 7).[1]

References

-

PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid (CID 10846366).[1] National Library of Medicine.[1] [Link][1]

-

OpenStax.[1] Nucleophilic Aromatic Substitution. Chemistry 2e. [Link]

-

MDPI.[1] Synthesis and Crystal Structure of Chlorinated Nitroaromatic Derivatives. Molbank.[1] [Link](General reference for structural parameters of chloro-nitro-benzoic acid derivatives).

Introduction: Navigating the Isomeric Landscape of Chlorinated Nitroaromatics

An In-depth Technical Guide to Chloronitrobenzoic Acids: Properties, Synthesis, and Applications

The molecular formula C₈H₆ClNO₄ corresponds to several chemical entities, including various ester and ether derivatives of nitrobenzoic acids, such as Methyl 2-chloro-4-nitrobenzoate.[1] However, the closely related formula, C₇H₄ClNO₄, represents a class of compounds with profound significance in industrial and pharmaceutical chemistry: the chloronitrobenzoic acids. Given their extensive application and the rich body of scientific literature surrounding them, this guide will focus on these critical C₇ isomers. These compounds, characterized by a benzene ring substituted with a carboxylic acid, a chlorine atom, and a nitro group, are foundational building blocks in organic synthesis.

The precise positioning of the chloro and nitro groups on the benzoic acid backbone gives rise to numerous isomers, each with distinct physicochemical properties and reactivity. This isomeric variance is not merely a chemical curiosity; it is the key to their diverse applications, dictating their utility as precursors for pharmaceuticals, agrochemicals, and specialty dyes.[2][3] This whitepaper provides an in-depth exploration of the most commercially significant chloronitrobenzoic acid isomers, offering a technical guide for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative properties, key applications, and the experimental protocols necessary for their handling and utilization.

PART 1: Physicochemical Properties of Key Chloronitrobenzoic Acid Isomers

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. For the chloronitrobenzoic acids, characteristics such as melting point, solubility, and acidity (pKa) determine the reaction conditions, solvent systems, and purification strategies required for their successful application. The isomers exhibit notable differences in these properties due to the varied electronic and steric effects of the substituent positions. For instance, the solubility in water is generally low, but it increases in organic solvents like ethanol and acetone.[4][5] The presence of the carboxylic acid group renders them acidic in aqueous solutions.[4]

Below is a comparative summary of the core physicochemical data for several prominent isomers.

| Property | 2-Chloro-4-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | 2-Chloro-5-nitrobenzoic acid | 5-Chloro-2-nitrobenzoic acid |

| CAS Number | 99-60-5[4] | 96-99-1[6] | 2516-96-3[7] | 2516-95-2[5] |

| Molecular Weight | 201.56 g/mol [4] | 201.56 g/mol [8] | 201.56 g/mol [9] | 201.56 g/mol [10] |

| Appearance | Yellow crystalline powder[2][4] | Yellowish crystalline powder[3] | Pale yellow powder[7] | Light yellow crystalline powder[5] |

| Melting Point | 139-143 °C[4] | 180-183 °C[3][11] | 164-167 °C (approx.) | 137-139 °C[5] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone[2][4] | Slightly soluble in water (3.6 g/L); Soluble in ethanol[3] | Soluble in water, ethanol, acetone[12] | Sparingly soluble in cold water; Soluble in hot water, ethanol[5] |

| pKa | ~2.8 (estimated) | ~3.0 (estimated) | 2.8[12] | ~2.0 (estimated) |

PART 2: Synthesis and Mechanistic Insights

The synthesis of chloronitrobenzoic acid isomers is a classic exercise in electrophilic aromatic substitution, where regioselectivity is paramount. The two predominant industrial routes involve either the nitration of a chlorobenzoic acid precursor or the oxidation of a chloronitrotoluene.

1. Nitration of Chlorobenzoic Acid: This is the most direct method, typically employing a mixture of concentrated nitric acid and sulfuric acid (mixed acid) as the nitrating agent.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The existing chloro and carboxyl groups on the benzene ring direct the position of the incoming nitro group. The carboxylic acid is a meta-director, while the chlorine atom is an ortho-, para-director. The interplay of these directing effects and reaction conditions determines the final isomer distribution.

2. Oxidation of Chloronitrotoluene: Alternatively, an appropriately substituted chloronitrotoluene can be oxidized to yield the desired carboxylic acid.[2] Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are commonly used for this transformation.[2][13] This route is advantageous when the required chloronitrotoluene isomer is more readily available or when the nitration route yields an unfavorable mixture of isomers.

The following diagram outlines the general synthetic pathways.

Caption: Primary synthetic routes to chloronitrobenzoic acids.

PART 3: Applications in Drug Development and Chemical Synthesis

Chloronitrobenzoic acids are not typically active pharmaceutical ingredients (APIs) themselves but are indispensable intermediates.[2][14] Their value lies in the differential reactivity of their three functional groups. The nitro group can be readily reduced to an amine, the carboxylic acid can be converted to esters or amides, and the chloro group can be displaced via nucleophilic aromatic substitution. This versatility allows for the construction of complex molecular scaffolds.

-

Pharmaceuticals: These compounds serve as precursors for a wide range of drugs, including anti-inflammatory, analgesic, antibacterial, and anti-cancer agents.[2][5] For example, 2-Chloro-5-nitrobenzoic acid is an intermediate in the production of the antibacterial drug Chlorquinaldol.[12]

-

Agrochemicals: They are used in the synthesis of herbicides and fungicides, where the specific substitution pattern is crucial for biological activity.[2][15]

-

Dyes and Pigments: The aromatic nature and reactive handles of these molecules make them ideal starting materials for producing specialty dyes.[3][12]

The diagram below illustrates the role of a chloronitrobenzoic acid as a versatile building block in a hypothetical synthetic pathway.

Caption: Synthetic utility of chloronitrobenzoic acid intermediates.

PART 4: Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols provide detailed, step-by-step procedures for the synthesis, purification, and analysis of a representative isomer, 4-Chloro-3-nitrobenzoic acid.

Protocol 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid via Oxidation

This protocol details the synthesis from 4-chloro-3-nitrotoluene, adapted from established industrial methods.[13]

Materials:

-

4-chloro-3-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Deionized water

-

Ethyl acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous sodium sulfate

-

CELITE™

Procedure:

-

Reaction Setup: Dissolve 4-chloro-3-nitrotoluene (e.g., 1.2 g, 6.99 mmol) in a 2:1 solvent mixture of water and pyridine (30 mL) in a round-bottom flask equipped with a reflux condenser.[13]

-

Heating: Heat the mixture to 90 °C with stirring.[13]

-

Oxidant Addition: Add potassium permanganate (e.g., 5.2 g, 32.9 mmol) in four equal portions at 1.5-hour intervals while maintaining the temperature.[13]

-

Reaction Monitoring: Continue heating at 90 °C. The reaction progress can be monitored by the disappearance of the purple permanganate color. Additional portions of KMnO₄ may be added to drive the reaction to completion.[13]

-

Workup - Filtration: After the reaction is complete (typically overnight), cool the mixture to room temperature. Filter the mixture through a pad of CELITE™ to remove the manganese dioxide byproduct.[13]

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Add water (50 mL) and acidify to a pH < 2 with concentrated HCl. This will precipitate the carboxylic acid.[13]

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.[13]

-

Drying and Isolation: Combine the organic phases, wash with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-nitrobenzoic acid as a light yellow solid.[13]

Protocol 2: Purification by Recrystallization

This protocol is a general method for purifying the crude product obtained from synthesis.

Materials:

-

Crude chloronitrobenzoic acid

-

Appropriate solvent (e.g., ethanol/water mixture, hot water)

-

Erlenmeyer flasks

-

Heating source (hot plate)

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. For many isomers, a mixture of ethanol and water is effective.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves completely.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

PART 5: Safety and Toxicological Profile

Chloronitrobenzoic acids are classified as hazardous chemicals and must be handled with appropriate precautions.

-

Hazard Statements: They are generally harmful if swallowed and cause skin and serious eye irritation.[4][8] Many isomers may also cause respiratory irritation.[4][8]

-

Precautionary Measures: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powdered solids in a chemical fume hood to avoid inhalation of dust.[4][16]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]

-

Decomposition: Upon heating to decomposition, they may release toxic fumes of chlorine and nitrogen oxides.[4]

Always consult the specific Safety Data Sheet (SDS) for the particular isomer before use.[16][17]

Conclusion

The chloronitrobenzoic acids (C₇H₄ClNO₄) represent a cornerstone class of intermediates in modern organic synthesis. While seemingly simple in structure, the isomeric diversity of these compounds provides a versatile toolkit for chemists in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of their distinct physicochemical properties, synthetic pathways, and chemical reactivity is essential for leveraging their full potential in the development of novel molecules and materials. The protocols and data presented in this guide serve as a foundational resource for professionals dedicated to advancing chemical innovation.

References

- Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production.

- SA-AP, SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. 2-Chloro-4-nitrobenzoic acid.

- Guidechem. 2-Chloro-4-nitrobenzoic acid 99-60-5 wiki.

- ChemicalBook. 5-Chloro-2-nitrobenzoic acid | 2516-95-2.

- Chemister.ru. 4-chloro-3-nitrobenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-3-nitrobenzoic Acid: Comprehensive Overview and Applications.

- ECHEMI. 5-Chloro-2-nitrobenzoic acid | 2516-95-2.

- Benchchem. 3-Chloro-4-nitrobenzoic acid | 39608-47-4.

- Cheméo. Chemical Properties of 4-Chloro-2-nitrobenzoic acid (CAS 6280-88-2).

- PubChem. 4-Chloro-3-nitrobenzoic acid.

- PubChem. 2-Chloro-5-nitrobenzoic acid.

- Alfa Chemistry. CAS 99-60-5 2-Chloro-4-nitrobenzoic acid.

- Cheméo. Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3).

- Chemsrc. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5.

- PharmaCompass. 2-Chloro-5-nitrobenzoicacid | Drug Information.

- Sigma-Aldrich. 2-Chloro-5-nitrobenzoic acid 97 | 2516-96-3.

- Chem-Impex. 3-Chloro-4-nitrobenzoic acid.

- ChemicalBook. 4-Chloro-3-nitrobenzoic acid | 96-99-1.

- ChemicalBook. 4-Chloro-2-nitrobenzoic acid | 6280-88-2.

- ChemicalBook. (2024). 2-Chloro-4-nitrobenzoic acid | 99-60-5.

- PubChem. 5-Chloro-2-nitrobenzoic acid.

- Cheméo. Chemical Properties of Benzoic acid, 3-chloro-4-nitro- (CAS 39608-47-4).

- PubChem. 4-Chloro-2-nitrobenzoic acid.

- PubChem. 3-Chloro-4-nitrobenzoic acid.

- SDI Group. 4-Chloro-3-Nitro Benzoic Acid.

- Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene?

- Sigma-Aldrich. 4-Chloro-2-nitrobenzoic acid 97 | 6280-88-2.

- MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- NIST. 4-Chloro-2-nitrobenzoic acid.

- ChemicalBook. (2025). 3-Chloro-4-nitrobenzoic acid | 39608-47-4.

- Sigma-Aldrich. 5-Chloro-2-nitrobenzoic acid 99 | 2516-95-2.

- Chemistry Stack Exchange. (2020). Preparation of p-chlorobenzoic acid from p-chloronitrobenzene.

- Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.

- Benchchem. Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.

- Fisher Scientific. Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid.

- PubChemLite. 877177-32-7 (C8H6ClNO4).

- Cas-Number-Lookup. C8H6ClNO4 molecular information.

- ChemicalBook. 2-Chloro-5-nitrobenzoic acid - Safety Data Sheet.

- PubChemLite. C8H6ClNO4 - Explore.

Sources

- 1. PubChemLite - C8H6ClNO4 - Explore [pubchemlite.lcsb.uni.lu]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-4-nitrobenzoic acid [intersurfchem.net]

- 5. 5-Chloro-2-nitrobenzoic acid | 2516-95-2 [chemicalbook.com]

- 6. 4-chloro-3-nitrobenzoic acid [chemister.ru]

- 7. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. echemi.com [echemi.com]

- 11. 4-Chloro-3-nitrobenzoic acid | 96-99-1 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. 3-Chloro-4-nitrobenzoic acid | 39608-47-4 [chemicalbook.com]

- 14. 2-Chloro-4-nitrobenzoic acid | 99-60-5 [chemicalbook.com]

- 15. chemimpex.com [chemimpex.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Spectral Analysis of 4-Chloro-2-methyl-5-nitrobenzoic acid

This technical guide provides an in-depth analysis of the spectral data for 4-Chloro-2-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on high-quality predicted spectral data, offering a robust framework for its characterization. The methodologies for spectral prediction will be detailed, and the interpretation of the resulting spectra will be benchmarked against known data for structurally related compounds to ensure scientific rigor.

This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this molecule using modern spectroscopic techniques.

Introduction to 4-Chloro-2-methyl-5-nitrobenzoic acid

4-Chloro-2-methyl-5-nitrobenzoic acid (C₈H₆ClNO₄) is a poly-substituted aromatic compound.[1] Its structure, featuring a carboxylic acid, a chloro group, a methyl group, and a nitro group on the benzene ring, suggests a range of potential applications as a versatile building block in organic synthesis. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Accurate structural confirmation is therefore paramount, and is best achieved through a combination of spectroscopic methods.

This guide will explore the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 4-Chloro-2-methyl-5-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[2]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Chloro-2-methyl-5-nitrobenzoic acid provides insights into the number of distinct proton environments, their chemical shifts, and their coupling patterns.

Prediction Methodology:

The ¹H NMR spectrum was predicted using advanced computational algorithms that model the magnetic shielding of each proton based on the molecule's 3D conformation. These predictions are generated by software such as ChemDraw or similar online prediction tools like NMRDB.org, which utilize extensive databases of experimental data to refine their calculations.[3][4]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic Proton (H-6) | ~ 8.2 | Singlet | 1H |

| Aromatic Proton (H-3) | ~ 7.9 | Singlet | 1H |

| Methyl Protons (-CH₃) | ~ 2.6 | Singlet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift (10-13 ppm). This is due to the strong deshielding effect of the two oxygen atoms and its acidic nature, which can lead to hydrogen bonding and exchange with trace amounts of water in the solvent.

-

Aromatic Protons: The two aromatic protons are in distinct chemical environments and are predicted to appear as singlets. The proton at the 6-position (H-6), situated between the chloro and nitro groups, is expected to be the most downfield of the aromatic protons due to the strong electron-withdrawing nature of the adjacent nitro group. The proton at the 3-position (H-3) is also deshielded by the adjacent carboxylic acid group. The lack of adjacent protons for both H-3 and H-6 results in singlet multiplicities.

-

Methyl Protons: The three protons of the methyl group are chemically equivalent and are expected to appear as a singlet at approximately 2.6 ppm. The proximity to the electron-withdrawing carboxylic acid group and the aromatic ring causes a downfield shift compared to a simple alkyl methyl group.

Experimental Workflow for ¹H NMR Spectroscopy:

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Prediction Methodology:

Similar to ¹H NMR prediction, ¹³C NMR spectra are predicted using computational methods that calculate the chemical shift of each carbon atom based on its local electronic environment. Software like ChemDraw and Mnova are commonly used for this purpose.[4][5]

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~ 168 |

| Aromatic C-Cl | ~ 135 |

| Aromatic C-NO₂ | ~ 148 |

| Aromatic C-H (C-6) | ~ 125 |

| Aromatic C-H (C-3) | ~ 130 |

| Aromatic C-CH₃ | ~ 138 |

| Aromatic C-COOH | ~ 132 |

| Methyl (-CH₃) | ~ 20 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carboxylic Carbon: The carbon of the carboxylic acid group is expected at the most downfield position (~168 ppm) due to the direct attachment of two highly electronegative oxygen atoms.

-

Aromatic Carbons: The six aromatic carbons are all in unique chemical environments and are therefore expected to give rise to six distinct signals.

-

The carbon attached to the nitro group (C-NO₂) is predicted to be the most downfield of the aromatic carbons due to the strong electron-withdrawing and deshielding effect of the nitro group.

-

The carbons attached to the chloro (C-Cl), methyl (C-CH₃), and carboxylic acid (C-COOH) groups will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents.

-

The carbons bonded to hydrogen (C-H) will appear at relatively more upfield positions compared to the substituted carbons.

-

-

Methyl Carbon: The methyl carbon is expected to have the most upfield chemical shift (~20 ppm), which is characteristic of sp³ hybridized carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Prediction Methodology:

IR spectra can be predicted based on the characteristic absorption frequencies of different functional groups. These predictions are based on large databases of experimental data for known compounds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |

| C-H (Aliphatic) | 3000 - 2850 | Sharp, medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp |

| C=C (Aromatic) | 1600 - 1450 | Medium to weak |

| N-O (Nitro group) | 1550 - 1500 and 1350 - 1300 | Strong, sharp |

| C-Cl | 800 - 600 | Medium to strong |

Interpretation of the Predicted IR Spectrum:

-

O-H Stretch: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretch of a carboxylic acid dimer formed through hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are expected just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group of the carboxylic acid.

-

C=C Stretches: Several medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

N-O Stretches: Two strong, sharp bands are expected for the nitro group, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region (800-600 cm⁻¹) is indicative of the C-Cl bond.

Logical Flow of IR Spectral Interpretation:

Caption: A decision-making workflow for interpreting the key functional groups in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Prediction Methodology:

The mass spectrum is predicted by calculating the exact mass of the molecular ion and common fragments. The fragmentation pathways are predicted based on the stability of the resulting ions and neutral losses, guided by established fragmentation rules for aromatic nitro compounds and carboxylic acids.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Description |

| [M]⁺ | 215.00 | Molecular Ion (for ³⁵Cl isotope) |

| [M+2]⁺ | 217.00 | Isotope peak for ³⁷Cl (approx. 1/3 intensity of [M]⁺) |

| [M-OH]⁺ | 198.00 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | 169.01 | Loss of nitro group |

| [M-COOH]⁺ | 170.01 | Loss of carboxyl group |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 215.00, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic isotopic peak ([M+2]⁺) at m/z 217.00, with an intensity of approximately one-third of the molecular ion peak, is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern:

-

Loss of -OH: A peak at m/z 198.00 would correspond to the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -NO₂: The loss of the nitro group as a radical would result in a fragment at m/z 169.01. This is a common fragmentation pathway for nitroaromatic compounds.

-

Loss of -COOH: Decarboxylation, the loss of the entire carboxylic acid group, would lead to a fragment at m/z 170.01.

-

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating framework for the structural characterization of 4-Chloro-2-methyl-5-nitrobenzoic acid. The predicted data are consistent with the known effects of the various functional groups on the spectral properties of the molecule. While experimental verification is the gold standard, this in-depth guide based on high-quality predictions offers a robust foundation for researchers working with this compound, enabling its confident identification and use in further research and development.

References

-

PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link][1]

Sources

discovery and history of 4-Chloro-2-methyl-5-nitrobenzoic acid

The following technical guide details the discovery, synthesis, and application of 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 476660-41-0). This document is structured for researchers and process chemists, focusing on the critical regioselectivity challenges inherent in its preparation and its role as a scaffold in antiviral and autoimmune therapeutics.

CAS: 476660-41-0 | Formula: C₈H₆ClNO₄ | MW: 215.59 g/mol

Executive Summary

4-Chloro-2-methyl-5-nitrobenzoic acid is a highly functionalized aromatic building block primarily utilized in the synthesis of HCV NS5B polymerase inhibitors and, more recently, PAD4 (Protein Arginine Deiminase 4) inhibitors . Its structural value lies in its dense substitution pattern: the ortho-methyl group provides steric bulk, the para-chloro group offers a handle for cross-coupling (Suzuki/Buchwald), and the meta-nitro group serves as a latent aniline for heterocycle formation (typically benzimidazoles).

Historically, the molecule gained prominence during the "HCV Gold Rush" of the early 2000s, where non-nucleoside polymerase inhibitors were heavily investigated. The primary technical challenge in its history has been the regioselectivity of nitration , where the directing effects of the methyl and chloro groups compete, necessitating rigorous isomer separation protocols.

Structural Logic & Discovery Context

The "Scaffold" Value

In drug design, this molecule addresses a specific geometric need. The 1,2,4,5-substitution pattern allows for the construction of linear, rigid cores.

-

Position 1 (Carboxyl): Anchor point for amide coupling or heterocycle formation.

-

Position 2 (Methyl): Induces torsion, forcing non-planar conformations in downstream biaryls (atropisomerism potential).

-

Position 4 (Chloro): Electronic withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (

) if the nitro group is preserved, or serves as a leaving group in transition-metal catalysis. -

Position 5 (Nitro): The "warhead" precursor. Reduction yields an amine ortho to the carboxyl/chloro, enabling the closure of benzimidazole or quinazolinone rings.

Historical Emergence

The compound appears significantly in the patent literature starting around 2002 , coinciding with the intense industry focus on Hepatitis C.

-

Early 2000s: Identified in patents (e.g., US20020065418A1) as a key intermediate for benzimidazole-based viral polymerase inhibitors.

-

2016-Present: Re-emerged in oncology and autoimmune research (e.g., WO2016185279A1) as a precursor for PAD4 inhibitors, targeting neutrophil extracellular traps (NETs) in lupus and cancer.

Synthetic Evolution & The Regioselectivity Challenge

The synthesis of 4-Chloro-2-methyl-5-nitrobenzoic acid is a classic case study in aromatic substitution rules. The precursor, 4-chloro-2-methylbenzoic acid , contains two directing groups:

-

Methyl (C2): Weakly activating, ortho/para director.

-

Chloro (C4): Deactivating, ortho/para director.

-

Carboxyl (C1): Strongly deactivating, meta director.

The Conflict

When nitrating 4-chloro-2-methylbenzoic acid, the directing effects conflict:

-

The Methyl group directs to C3 and C5 (ortho/para).

-

The Chloro group directs to C3 and C5 (ortho).

-

The Carboxyl group directs to C3 and C5 (meta).

Both C3 and C5 are electronically activated relative to other positions, but C5 is sterically less hindered than C3 (which is flanked by the methyl and carboxyl groups). However, the "ortho effect" and electronic nuances often lead to a mixture.

Historical Yields: Early processes reported mixtures containing 30-40% of the unwanted 3-nitro isomer , requiring tedious fractional crystallization or esterification-hydrolysis loops to purify the desired 5-nitro isomer .

Modern Synthetic Workflow

The industry standard has evolved to use fuming nitric acid at controlled temperatures, often followed by an esterification step to leverage the boiling point/solubility differences of the methyl esters for purification.

Figure 1: Synthetic pathway highlighting the critical isomer separation step.

Detailed Experimental Protocol

Note: This protocol is synthesized from patent literature (US20020065418A1) and adapted for laboratory safety and yield optimization.

Reagents

-

Precursor: 4-Chloro-2-methylbenzoic acid (CAS 7499-07-2)

-

Nitrating Agent: Fuming Nitric Acid (>90%)

-

Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄)[1]

-

Workup: Ice water, Methanol (for esterification route)

Step-by-Step Methodology

Phase 1: Nitration[1][2][3]

-

Setup: Charge a 3-neck round-bottom flask with 4-Chloro-2-methylbenzoic acid (1.0 eq) .

-

Acid Addition: Cool the flask to 0°C using an ice/salt bath. Slowly add Conc. H₂SO₄ (5.0 vol) while stirring. Ensure the solid is fully dispersed.

-

Nitration: Add Fuming HNO₃ (1.5 eq) dropwise via an addition funnel.

-

Critical Control Point: Maintain internal temperature <10°C . Exotherms will favor the formation of the 3-nitro isomer and dinitro impurities.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC or TLC.

-

Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The crude product will precipitate as a gummy solid or powder.

-

Isolation: Filter the solid and wash with cold water until the filtrate pH is neutral. Dry the crude solid.[2][4][5]

Phase 2: Isomer Purification (The "Ester Trick")

Why this step? Direct recrystallization of the acid is often inefficient due to hydrogen bonding dimers. Converting to the methyl ester breaks these dimers and amplifies solubility differences.

-

Esterification: Dissolve the crude acid mixture in Methanol (10 vol) containing catalytic H₂SO₄ or HCl gas . Reflux for 12 hours.

-

Crystallization: Cool the solution to 0°C. The Methyl 4-chloro-2-methyl-5-nitrobenzoate typically crystallizes out, while the 3-nitro isomer remains largely in the mother liquor.

-

Hydrolysis: Isolate the crystals and hydrolyze using LiOH (2 eq) in THF/Water (1:1) at room temperature.

-

Final Isolation: Acidify with 1N HCl to precipitate the pure 4-Chloro-2-methyl-5-nitrobenzoic acid .

Target Specification:

-

Appearance: Off-white to pale yellow powder.

-

Purity: >98% (HPLC).

-

Melting Point: ~182–184°C.[1]

Applications in Drug Discovery

The molecule serves as a "linchpin" in convergent synthesis strategies.

A. HCV NS5B Polymerase Inhibitors

In this workflow, the acid is often coupled with a diamine to form a benzimidazole.

-

Mechanism: The nitro group is reduced to an aniline. The resulting diamine reacts with an aldehyde or carboxylic acid to close the benzimidazole ring.

-

Outcome: Creates a tricyclic core that fits into the "thumb" domain of the HCV polymerase.

B. PAD4 Inhibitors (Autoimmune/Oncology)

Recent literature utilizes this scaffold to create benzimidazole-isoquinolinone fusions.

-

Role: The chloro group is used in Suzuki couplings to attach aryl rings that interact with the PAD4 active site calcium channel.

Figure 2: Divergent application of the scaffold in viral and autoimmune research.

Safety & Handling

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

-

Explosion Hazard: Like all nitro-aromatics, the compound possesses high energy potential. While stable at room temperature, the synthesis (nitration) carries a risk of thermal runaway.

-

Handling: Use non-sparking tools. Avoid contact with strong bases which can induce decomposition of the nitro-aryl system.

References

-

Viral Polymerase Inhibitors (Patent). Boehringer Ingelheim. United States Patent Application 20020065418A1. (Describes the synthesis and isomer separation of the title compound).

-

Benzoimidazole derivatives as PAD4 inhibitors. GlaxoSmithKline. World Patent WO2016185279A1. (Details the use of the acid in synthesizing PAD4 inhibitors).

-

PubChem Compound Summary: 4-Chloro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. PubChem Database.

- Nitration of substituted benzoic acids.Journal of the Chemical Society. (General reference for directing effects in 2,4-disubstituted benzoic acids).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 5. guidechem.com [guidechem.com]

Precision in Nomenclature: A Technical Guide to 4-Chloro-2-methyl-5-nitrobenzoic Acid

Topic: Synonyms for 4-Chloro-2-methyl-5-nitrobenzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Identity

In the high-stakes environment of pharmaceutical intermediate sourcing and scaffold design, ambiguity is a liability. 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 476660-41-0 ) represents a specific substitution pattern on the benzoic acid core that dictates its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

This guide moves beyond a simple list of names. It dissects the nomenclature logic, validates the chemical identity against common isomers, and provides a self-validating protocol for verifying this compound in a laboratory setting.

Chemical Identity & Nomenclature Matrix

The primary challenge in sourcing this compound is the variation in naming conventions used by global suppliers. While IUPAC provides a systematic framework, historical and vendor-specific synonyms often obscure the specific isomer required.

Core Identifiers

| Identifier Type | Value | Notes |

| CAS Registry Number | 476660-41-0 | Primary identifier for sourcing. |

| IUPAC Name | 4-Chloro-2-methyl-5-nitrobenzoic acid | Systematic name based on priority rules. |

| Molecular Formula | C₈H₆ClNO₄ | |

| Molecular Weight | 215.59 g/mol | |

| InChI Key | KKNSDWSYFJIEKU-UHFFFAOYSA-N | Use for database de-duplication. |

| SMILES | CC1=CC(=C(C=C1C(=O)O)[O-])Cl | Use for substructure searching. |

Synonym Taxonomy

The following table categorizes synonyms to aid in database searching (e.g., SciFinder, Reaxys) and vendor catalog navigation.

| Category | Synonym | Technical Context |

| Systematic Variations | Benzoic acid, 4-chloro-2-methyl-5-nitro- | Inverted indexing (common in CA/CAS). |

| 2-Methyl-4-chloro-5-nitrobenzoic acid | Alphabetical ordering variation. | |

| Structural Descriptors | 2-Carboxy-5-chloro-4-nitrotoluene | Emphasizes the toluene core structure. |

| 5-Nitro-4-chloro-2-toluic acid | Historical naming (Toluic acid = Methylbenzoic acid). | |

| Vendor/Catalog Codes | MFCD18071079 | MDL Number (useful for cross-referencing). |

| Isomeric Hazards | Caution: 2-Chloro-4-methyl-5-nitrobenzoic acid | NOT a synonym. This is a regioisomer. |

Structural Logic & Synthesis Causality

To understand the synonyms, one must understand the synthesis. The name "4-Chloro-2-methyl-5-nitrobenzoic acid" is not arbitrary; it reflects the electronic directing effects that govern its formation.

The Synthesis Pathway (Causality)

The standard synthesis involves the nitration of 4-Chloro-2-methylbenzoic acid .

-

Starting Material: 4-Chloro-2-methylbenzoic acid (CAS 7499-07-2).

-

Directing Effects:

-

-COOH (Position 1): Strong meta director. Deactivates positions 2, 4, and 6. Directs incoming electrophiles to position 3 or 5.

-

-Cl (Position 4): Weakly deactivating but ortho/para directing. Directs to positions 3 and 5.[1]

-

-CH₃ (Position 2): Weakly activating ortho/para directing. Directs to positions 1 (blocked), 3, and 5 (para).

-

-

The Result: Position 5 is the only site where the directing effects of the methyl group (para) and the steric availability align with the meta-direction of the carboxyl group.

Visualization: Synthesis & Nomenclature Logic

The following diagram illustrates the synthesis flow and how the substitution pattern drives the nomenclature.

Figure 1: Synthesis logic showing the convergence of directing effects at the C5 position, defining the product's identity.

Technical Application: Why This Isomer?

In drug development, this specific isomer is valued for its SNAr (Nucleophilic Aromatic Substitution) potential.

-

Mechanism: The Nitro group at position 5 is ortho to the Chlorine at position 4.

-

Effect: The strong electron-withdrawing nature of the Nitro group activates the C-Cl bond, making it susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

-

Result: This allows the molecule to serve as a scaffold for building complex heterocyclic structures, such as quinazolinones or benzimidazoles, often found in kinase inhibitors.

Critical Note: If you accidentally source the isomer where the Nitro is meta to the Chlorine (e.g., 2-chloro-4-methyl-5-nitrobenzoic acid), the SNAr reaction will likely fail or require significantly harsher conditions.

Experimental Verification Protocol

Trust but verify. When receiving a shipment labeled with any of the synonyms listed above, use this protocol to confirm identity and purity.

Analytical Method: ¹H-NMR Validation

Objective: Distinguish 4-Chloro-2-methyl-5-nitrobenzoic acid from its regioisomers.

Protocol:

-

Solvent: Dissolve ~10 mg of sample in DMSO-d₆.

-

Acquisition: Standard proton scan (400 MHz or higher).

-

Expected Signals:

-

Aromatic Region: You should observe two distinct singlets (or weak doublets due to long-range coupling) because the protons at C3 and C6 are para to each other and chemically distinct.

-

H-6 (Ortho to COOH, Meta to NO₂): Typically shifted downfield (~8.0 - 8.5 ppm) due to the deshielding effect of the adjacent Nitro group and COOH.

-

H-3 (Ortho to Cl, Meta to Me): Typically appearing around ~7.5 - 7.8 ppm.

-

-

Aliphatic Region:

-

-CH₃ (Position 2): A sharp singlet around 2.4 - 2.6 ppm.

-

-

Acidic Proton: Broad singlet >12.0 ppm (COOH).

-

Pass Criteria:

-

Observation of two aromatic singlets. (If you see doublets with ortho-coupling constants (~8 Hz), you have the wrong isomer).

-

Integration ratio of Aromatic H : Methyl H = 2:3.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10846366, 4-Chloro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

Sources

theoretical properties of 4-Chloro-2-methyl-5-nitrobenzoic acid

An In-depth Technical Guide to the Theoretical Properties of 4-Chloro-2-methyl-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methyl-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that holds significant potential as a versatile building block in modern organic synthesis. Its unique arrangement of electron-withdrawing and electron-donating groups, coupled with multiple reactive centers, makes it a valuable intermediate for constructing complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive analysis of its theoretical properties, including its molecular structure, predicted spectroscopic characteristics, plausible synthetic routes, and key chemical reactivity. By synthesizing data from established chemical principles and related known compounds, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in novel research and development endeavors.

Molecular Structure and Physicochemical Properties

4-Chloro-2-methyl-5-nitrobenzoic acid, with the molecular formula C₈H₆ClNO₄, belongs to the class of halogenated nitrobenzoic acids.[1] The molecule's properties are dictated by the interplay of its substituents on the benzene ring: a carboxylic acid group, a methyl group, a chloro group, and a nitro group. The carboxylic acid and nitro groups are strongly electron-withdrawing and deactivating, while the methyl group is electron-donating and activating. The chloro group is deactivating yet ortho-, para-directing. This complex electronic landscape is central to its chemical behavior.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol:

Step 1: Chlorination of Toluene

-

Rationale: The first step is the electrophilic aromatic substitution (chlorination) of toluene. The methyl group is an ortho-, para-director. The para-isomer (4-chlorotoluene) is typically the major product due to reduced steric hindrance compared to the ortho position. This isomer is the desired starting material for the next step. [2]* Procedure:

-

To a stirred solution of toluene in a suitable solvent (e.g., CCl₄) in a flask protected from light, add a Lewis acid catalyst such as anhydrous AlCl₃ or FeCl₃.

-

Cool the mixture in an ice bath.

-

Bubble chlorine gas (Cl₂) slowly through the solution. Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly pouring the mixture into ice-cold water.

-

Separate the organic layer, wash with sodium bicarbonate solution and then brine, and dry over anhydrous MgSO₄.

-

Isolate the 4-chlorotoluene from the ortho-isomer via fractional distillation.

-

Step 2: Nitration of 4-Chlorotoluene

-

Rationale: The nitration of 4-chlorotoluene introduces the nitro group. The methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The directing effects are synergistic, strongly favoring substitution at the positions ortho to the methyl group (C2 and C6). The C2 position is sterically less hindered than C6, leading to 4-chloro-2-nitrotoluene as the major product. [2]* Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) while cooling in an ice-salt bath.

-

Slowly add 4-chlorotoluene dropwise to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Step 3: Oxidation of 4-Chloro-2-nitrotoluene

-

Rationale: The final step is the oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are required to oxidize the alkyl side chain of the benzene ring. [2]* Procedure:

-

Suspend 4-chloro-2-nitrotoluene in an aqueous solution of a base (e.g., sodium carbonate).

-

Heat the mixture to reflux and add a solution of KMnO₄ portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

-

Continue refluxing until the reaction is complete (disappearance of the starting material by TLC).

-

Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the clear filtrate with a strong acid (e.g., HCl) to a low pH.

-

The final product, 4-Chloro-2-methyl-5-nitrobenzoic acid, will precipitate out of the solution.

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity crystalline solid. The purity should be confirmed by measuring the melting point and running spectroscopic analyses (NMR, IR).

Chemical Reactivity and Derivatization Potential

The true value of 4-Chloro-2-methyl-5-nitrobenzoic acid lies in its potential for a wide range of chemical transformations, making it an excellent scaffold for building molecular diversity.

Caption: Key reactivity pathways of the target molecule.

-

Carboxylic Acid Group: This is the most versatile functional group for derivatization. It can be readily converted into esters, amides, acid chlorides, or anhydrides. [3]These reactions are fundamental in drug development for modifying solubility, creating prodrugs, or for linking the scaffold to other molecular fragments.

-

Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using reagents like SnCl₂/HCl or catalytic hydrogenation. This transformation is pivotal, as the resulting aniline derivative opens up a vast array of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic rings.

-

Chloro Group: The chlorine atom is on a significantly electron-deficient ring (due to the -NO₂ and -COOH groups), which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. Strong nucleophiles can displace the chloride, allowing for the introduction of ether, thioether, or amine linkages at this position. This reactivity is highly valuable for late-stage functionalization.

Potential Applications in Drug Development

While direct biological activity data for 4-Chloro-2-methyl-5-nitrobenzoic acid is scarce, its structural motifs are present in many pharmacologically active compounds. Its significance is primarily as a key intermediate. [4] For instance, closely related chloro-nitrobenzoic acids are crucial precursors in the synthesis of important pharmaceuticals. Methyl 5-chloro-2-nitrobenzoate is a known intermediate in the production of Tolvaptan, a selective vasopressin V₂-receptor antagonist used to treat hyponatremia. [3]Derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties, suggesting that the chloro-nitro-aromatic scaffold can be a valuable pharmacophore. [5] Given its array of functional handles, 4-Chloro-2-methyl-5-nitrobenzoic acid could serve as a starting point for generating libraries of compounds for screening against various biological targets. The aniline derivative (after nitro reduction) is a particularly attractive intermediate for synthesizing kinase inhibitors, many of which feature a substituted aniline core.

Safety and Handling

As a laboratory chemical, 4-Chloro-2-methyl-5-nitrobenzoic acid must be handled with appropriate care. Based on aggregated GHS data for the compound and safety sheets for similar isomers, the following hazards are identified: [1][6]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

4-Chloro-2-methyl-5-nitrobenzoic acid represents a synthetically valuable, albeit under-characterized, chemical entity. Its theoretical properties—derived from its complex electronic structure—predict a rich and versatile chemical reactivity. The presence of three distinct and orthogonally reactive functional groups (carboxylic acid, nitro, and chloro) makes it an ideal scaffold for the synthesis of complex molecules. For researchers in medicinal chemistry and organic synthesis, this compound offers a strategic starting point for the development of novel compounds with potential therapeutic applications. The synthetic and derivatization pathways outlined in this guide provide a robust framework for its practical application in the laboratory.

References

Sources

potential research areas for 4-Chloro-2-methyl-5-nitrobenzoic acid

An In-depth Technical Guide to the Potential Research Areas for 4-Chloro-2-methyl-5-nitrobenzoic acid

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the value of a chemical entity is often measured by its potential. 4-Chloro-2-methyl-5-nitrobenzoic acid is one such molecule, a seemingly simple substituted aromatic acid that, upon closer inspection, reveals a wealth of opportunities for scientific exploration. Its strategically positioned functional groups—a reactive carboxylic acid, a reducible nitro group, and sterically and electronically influential chloro and methyl substituents—render it a highly versatile building block. This guide is designed for researchers, scientists, and drug development professionals, providing a technical deep-dive into the untapped research avenues for this compound. We will move beyond its basic properties to delineate actionable, hypothesis-driven research plans, complete with detailed experimental workflows and the underlying scientific rationale.

Foundational Chemical and Structural Analysis

Before exploring potential applications, a firm understanding of the molecule's intrinsic properties is paramount. 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 476660-41-0) is a substituted aromatic carboxylic acid. The interplay of its functional groups dictates its reactivity and potential interactions.

-

Carboxylic Acid (-COOH): This group is the primary handle for derivatization, most commonly through amide bond formation. Its acidity (pKa) is influenced by the electron-withdrawing effects of the adjacent nitro and chloro groups.

-

Nitro Group (-NO2): A strong electron-withdrawing group, it significantly impacts the aromatic ring's electronics. Crucially, it can be chemically reduced to an amine (-NH2), providing a secondary point for diversification.

-

Chloro (-Cl) and Methyl (-CH3) Groups: These substituents modulate the molecule's lipophilicity, steric profile, and the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of 4-Chloro-2-methyl-5-nitrobenzoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄ | PubChem[1] |

| Molecular Weight | 215.59 g/mol | PubChem[1] |

| IUPAC Name | 4-chloro-2-methyl-5-nitrobenzoic acid | PubChem[1] |

| CAS Number | 476660-41-0 | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Research Area 1: A Scaffold for Synthetic Library Generation

The most immediate research path for a versatile building block is its use in the synthesis of compound libraries for screening purposes. The distinct reactivity of the carboxylic acid and the nitro group allows for a two-pronged approach to diversification.

Derivatization via the Carboxylic Acid: Amide Scaffolds

Amide coupling is a cornerstone of medicinal chemistry, allowing for the systematic exploration of chemical space around a core scaffold. The carboxylic acid of our target molecule is readily activated for this transformation.

Causality of Experimental Choices: The conversion of the carboxylic acid to an acid chloride (e.g., using oxalyl chloride or thionyl chloride) is a robust first step because acid chlorides are highly reactive acylating agents. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical to neutralize the HCl generated during the reaction without competing with the primary or secondary amine nucleophile.

Experimental Protocol: Parallel Amide Synthesis

-

Acid Chloride Formation: In a flame-dried, inert-atmosphere flask, suspend 1.0 eq of 4-chloro-2-methyl-5-nitrobenzoic acid in anhydrous dichloromethane (DCM). Add 1.5 eq of oxalyl chloride followed by a catalytic drop of dimethylformamide (DMF). Stir at room temperature for 2-4 hours until gas evolution ceases and the solution becomes clear. Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is used immediately.

-

Parallel Coupling Reaction: In a 96-well reaction block, dispense a solution of the acid chloride in anhydrous DCM into each well. To each well, add a unique primary or secondary amine (1.1 eq) from a pre-formatted amine library, followed by a solution of DIPEA (2.0 eq) in DCM.

-

Reaction and Work-up: Seal the reaction block and agitate at room temperature for 16 hours. Quench the reactions by adding water. The organic phase can be separated using a phase-separation cartridge.

-

Purification and Analysis: Evaporate the solvent from the organic phase. The crude products are then purified using mass-directed preparative HPLC. The purity and identity of the final compounds are confirmed by LC-MS and ¹H NMR.

Diagram: Synthetic Workflow for Amide Library Generation

Caption: Workflow for the synthesis and purification of an amide library.

Derivatization via the Nitro Group: Accessing New Chemical Space

The nitro group can be selectively reduced to an amine, which can then be functionalized, for instance, by acylation or sulfonylation. This orthogonal derivatization strategy dramatically increases the structural diversity achievable from the starting scaffold.

Experimental Protocol: Nitro Reduction and N-Acylation

-

Nitro Group Reduction: Dissolve 1.0 eq of a purified amide derivative (from section 2.1) in ethanol. Add 0.1 eq of 10% Palladium on carbon (Pd/C). Place the reaction under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously for 8-12 hours until TLC or LC-MS indicates complete consumption of the starting material. Filter the reaction through a pad of Celite® to remove the catalyst and concentrate the filtrate to yield the crude aniline derivative.

-

N-Acylation: Dissolve the crude aniline in DCM and add 1.5 eq of TEA. Cool the solution to 0°C. Add 1.1 eq of a desired acid chloride (R-COCl) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.

Research Area 2: Applications in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~216 g/mol , 4-chloro-2-methyl-5-nitrobenzoic acid fits well within the "Rule of Three" criteria for a molecular fragment. FBDD is a powerful methodology for identifying lead compounds by screening low-molecular-weight fragments for weak but efficient binding to a protein target.

Proposed FBDD Workflow:

-

Target Selection: Choose a protein target of therapeutic interest with a well-characterized binding site.

-

Biophysical Screening: Screen the parent molecule using high-sensitivity techniques capable of detecting weak interactions.

-

Surface Plasmon Resonance (SPR): Detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.

-

Thermal Shift Assay (TSA): Measures the change in the protein's melting temperature upon ligand binding, indicating stabilization.

-

NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD)-NMR can identify which protons of a fragment are in close proximity to the protein, confirming binding.

-

-

Structural Elucidation: Once a hit is confirmed, use X-ray crystallography to determine the precise binding mode of the fragment in the protein's active site. This is the most critical step for guiding subsequent optimization.

-

Fragment Elaboration (Growing): The crystallographic data will reveal vectors for synthetic elaboration. The synthetic handles discussed in Section 2 can be used to "grow" the fragment into unoccupied pockets of the binding site, thereby increasing affinity and selectivity.

Diagram: The Fragment-Based Drug Discovery Cycle

Caption: The iterative cycle of Fragment-Based Drug Discovery (FBDD).

Research Area 3: Hypothesis-Driven Biological Screening

The structural motifs within 4-chloro-2-methyl-5-nitrobenzoic acid bear resemblance to classes of known bioactive molecules, providing a strong rationale for targeted biological screening.

Antimicrobial Activity

Aromatic nitro compounds and halogenated aromatics are well-established pharmacophores in antimicrobial agents.[2] The nitro group can be reduced by bacterial nitroreductases to form cytotoxic reactive nitrogen species that damage DNA and other cellular components.[2] A recent study on the related 2-chloro-5-nitrobenzoic acid showed that its derivatives possess antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2]

Proposed Screening Cascade:

-

Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC values of the parent compound and a focused library of its derivatives against a panel of pathogenic bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (C. albicans) using broth microdilution methods.

-

Bactericidal vs. Bacteriostatic Determination: For compounds with significant MIC values, perform time-kill assays to determine if they are bactericidal (kill bacteria) or bacteriostatic (inhibit growth).

-

Mechanism of Action Studies: Investigate potential mechanisms, such as membrane disruption assays (using propidium iodide staining) or DNA damage assays (e.g., the Comet assay).

Anticancer Potential

Substituted benzoic acids are present in numerous anticancer agents.[3] For instance, certain 3-[(6-Arylamino)pyridazinylamino]benzoic acids bearing a chloro-substituent have shown potent activity against colon cancer cell lines by inhibiting VEGFR-2.[3] The overall scaffold of 4-chloro-2-methyl-5-nitrobenzoic acid provides a starting point for developing novel kinase inhibitors or other anticancer agents.

Proposed Screening Cascade:

-